molecular formula C11H11F3OS B14044302 1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one

1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14044302
M. Wt: 248.27 g/mol
InChI Key: FUERFZGOZWNSDX-UHFFFAOYSA-N
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Description

1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of a trifluoromethyl group and a methylthio group attached to a phenyl ring, with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 4-(methylthio)-2-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include strong acids or bases, solvents like ethanol or methanol, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and methylthio groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Methylthio)phenyl)propan-2-one: Lacks the trifluoromethyl group, which may result in different chemical properties and reactivity.

    1-(4-(Trifluoromethyl)phenyl)propan-2-one: Lacks the methylthio group, affecting its overall chemical behavior.

Properties

Molecular Formula

C11H11F3OS

Molecular Weight

248.27 g/mol

IUPAC Name

1-[4-methylsulfanyl-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H11F3OS/c1-7(15)5-8-3-4-9(16-2)6-10(8)11(12,13)14/h3-4,6H,5H2,1-2H3

InChI Key

FUERFZGOZWNSDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)SC)C(F)(F)F

Origin of Product

United States

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